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molecular formula C8H10O4S B8336098 4-Hydroxyphenyethyl sulfonic acid

4-Hydroxyphenyethyl sulfonic acid

Cat. No. B8336098
M. Wt: 202.23 g/mol
InChI Key: WJKABEIYWRNFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05674482

Procedure details

A mixture of ethyl 4-hydroxyphenethyl sulfonate (0.42 g) in 12% aqueous hydrochloric acid (8 ml) is stirred at room temperature for about 18 hours and then heated at 100° C. for 5 hours, the concentrated in vacuo to give 4-hydroxyphenyethyl sulfonic acid.
Name
ethyl 4-hydroxyphenethyl sulfonate
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH2:7][S:8]([O:11]CC)(=[O:10])=[O:9])=[CH:4][CH:3]=1>Cl>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH2:7][S:8]([OH:11])(=[O:9])=[O:10])=[CH:14][CH:15]=1

Inputs

Step One
Name
ethyl 4-hydroxyphenethyl sulfonate
Quantity
0.42 g
Type
reactant
Smiles
OC1=CC=C(CCS(=O)(=O)OCC)C=C1
Name
Quantity
8 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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